(2S,4S,5R)-5-Acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid (2S,4S,5R)-5-Acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid N-acetylneuraminic acid is an N-acylneuraminic acid where the N-acyl group is specified as acetyl. It has a role as an antioxidant, an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor, a bacterial metabolite, a human metabolite and a mouse metabolite. It is a conjugate acid of a N-acetylneuraminate.
An N-acyl derivative of neuraminic acid. N-acetylneuraminic acid occurs in many polysaccharides, glycoproteins, and glycolipids in animals and bacteria. (From Dorland, 28th ed, p1518)
Brand Name: Vulcanchem
CAS No.: 131-48-6
VCID: VC0516910
InChI: InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1
SMILES: CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O
Molecular Formula: C11H21NO9
Molecular Weight: 309.27 g/mol

(2S,4S,5R)-5-Acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

CAS No.: 131-48-6

Inhibitors

VCID: VC0516910

Molecular Formula: C11H21NO9

Molecular Weight: 309.27 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(2S,4S,5R)-5-Acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid - 131-48-6

CAS No. 131-48-6
Product Name (2S,4S,5R)-5-Acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Molecular Formula C11H21NO9
Molecular Weight 309.27 g/mol
IUPAC Name (4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid
Standard InChI InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1
Standard InChIKey DXQYQJUKDZLOFX-JKKVJPCISA-N
Isomeric SMILES CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O
SMILES CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O
Canonical SMILES CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O
Appearance Solid powder
Description N-acetylneuraminic acid is an N-acylneuraminic acid where the N-acyl group is specified as acetyl. It has a role as an antioxidant, an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor, a bacterial metabolite, a human metabolite and a mouse metabolite. It is a conjugate acid of a N-acetylneuraminate.
An N-acyl derivative of neuraminic acid. N-acetylneuraminic acid occurs in many polysaccharides, glycoproteins, and glycolipids in animals and bacteria. (From Dorland, 28th ed, p1518)
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms NPC-09; Ace-ER; UX-001; Neu-5Ac; SA-ER; AceER; Aceneuramic acid; N-Acetylneuraminic Acid Hydrate; NANA Hydrate; Neu5Ac Hydrate.
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2: Jahan M, Wynn PC, Wang B. Molecular characterization of the level of sialic acids N-acetylneuraminic acid, N-glycolylneuraminic acid, and ketodeoxynonulosonic acid in porcine milk during lactation. J Dairy Sci. 2016 Jul 13. pii: S0022-0302(16)30439-8. doi: 10.3168/jds.2016-11187. [Epub ahead of print] PubMed PMID: 27423948.
3: Dong R, Li F, Qin S, Wang Y, Si Y, Xu X, Tian H, Zhai L, Zhang G, Li Y, Zhou Y, Zhang Y, Zhang N, Guo S. Dataset on inflammatory proteins expressions and sialic acid levels in apolipoprotein E-deficient mice with administration of N-acetylneuraminic acid and/or quercetin. Data Brief. 2016 Jun 22;8:613-7. doi: 10.1016/j.dib.2016.06.020. eCollection 2016 Sep. PubMed PMID: 27419199; PubMed Central PMCID: PMC4936502.
4: Kim DJ, Kang MJ, Choi JA, Na DS, Kim JB, Na CS, Park JH. Anti-Helicobacter pylori activity of crude N-acetylneuraminic acid isolated from glycomacropeptide of whey. Lab Anim Res. 2016 Jun;32(2):99-104. doi: 10.5625/lar.2016.32.2.99. Epub 2016 Jun 24. PubMed PMID: 27382378; PubMed Central PMCID: PMC4931043.
5: Guo S, Tian H, Dong R, Yang N, Zhang Y, Yao S, Li Y, Zhou Y, Si Y, Qin S. Exogenous supplement of N-acetylneuraminic acid ameliorates atherosclerosis in apolipoprotein E-deficient mice. Atherosclerosis. 2016 Aug;251:183-91. doi: 10.1016/j.atherosclerosis.2016.05.032. Epub 2016 May 19. PubMed PMID: 27344369.
6: Sakai R, Esaki Y, Hasuwa H, Ikawa M, Lo P, Matsuura R, Nakahata K, Zenitani M, Asada M, Maeda A, Eguchi H, Okuyama H, Miyagawa S. Knockout of Cytidine Monophospho-N-Acetylneuraminic Acid (CMP-NeuAc) Hydroxylase From Porcine Endothelial Cells by a CRISPR System. Transplant Proc. 2016 May;48(4):1320-2. doi: 10.1016/j.transproceed.2015.10.065. PubMed PMID: 27320613.
7: Song KH, Kwak CH, Jin UH, Ha SH, Park JY, Abekura F, Chang YC, Cho SH, Lee K, Chung TW, Ha KT, Lee YC, Kim CH. Housekeeping promoter 5'pcmah-2 of pig CMP-N-acetylneuraminic acid hydroxylase gene for NeuGc expression. Glycoconj J. 2016 May 17. [Epub ahead of print] PubMed PMID: 27188588.
8: Hinneburg H, Hofmann J, Struwe WB, Thader A, Altmann F, Varón Silva D, Seeberger PH, Pagel K, Kolarich D. Distinguishing N-acetylneuraminic acid linkage isomers on glycopeptides by ion mobility-mass spectrometry. Chem Commun (Camb). 2016 Mar 21;52(23):4381-4. doi: 10.1039/c6cc01114d. PubMed PMID: 26926577.
9: Williams JT, Corcilius L, Kiefel MJ, Payne RJ. Total Synthesis of Native 5,7-Diacetylpseudaminic Acid from N-Acetylneuraminic Acid. J Org Chem. 2016 Mar 18;81(6):2607-11. doi: 10.1021/acs.joc.5b02754. Epub 2016 Mar 3. PubMed PMID: 26907566.
10: Chuanxiang W, Lian X, Lijie L, Fengli Q, Zhiwei S, Xianen Z, Jinmao Y. A sensitive and efficient method for determination of N-acetylhexosamines and N-acetylneuraminic acid in breast milk and milk-based products by high-performance liquid chromatography via UV detection and mass spectrometry identification. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Feb 1;1011:14-23. doi: 10.1016/j.jchromb.2015.12.032. Epub 2015 Dec 23. PubMed PMID: 26751589.
11: Yida Z, Imam MU, Ismail M, Ismail N, Azmi NH, Wong W, Altine Adamu H, Md Zamri ND, Ideris A, Abdullah MA. N-Acetylneuraminic Acid Supplementation Prevents High Fat Diet-Induced Insulin Resistance in Rats through Transcriptional and Nontranscriptional Mechanisms. Biomed Res Int. 2015;2015:602313. doi: 10.1155/2015/602313. Epub 2015 Nov 25. PubMed PMID: 26688813; PubMed Central PMCID: PMC4673348.
12: Yida Z, Imam MU, Ismail M, Wong W, Abdullah MA, Ideris A, Ismail N. N-Acetylneuraminic acid attenuates hypercoagulation on high fat diet-induced hyperlipidemic rats. Food Nutr Res. 2015 Dec 4;59:29046. doi: 10.3402/fnr.v59.29046. eCollection 2015. PubMed PMID: 26642300; PubMed Central PMCID: PMC4671315.
13: Yida Z, Imam MU, Ismail M, Ismail N, Ideris A, Abdullah MA. High fat diet-induced inflammation and oxidative stress are attenuated by N-acetylneuraminic acid in rats. J Biomed Sci. 2015 Oct 24;22:96. doi: 10.1186/s12929-015-0211-6. PubMed PMID: 26498218; PubMed Central PMCID: PMC4619312.
14: Takahashi T, Kawagishi S, Funahashi H, Hayashi N, Suzuki T. Production and Purification of Secretory Simian Cytidine Monophosphate-N-acetylneuraminic Acid Hydroxylase Using Baculovirus-Protein Expression System. Biol Pharm Bull. 2015;38(8):1220-6. doi: 10.1248/bpb.b15-00299. PubMed PMID: 26235586.
15: Miyagawa S, Matsunari H, Watanabe M, Nakano K, Umeyama K, Sakai R, Takayanagi S, Takeishi T, Fukuda T, Yashima S, Maeda A, Eguchi H, Okuyama H, Nagaya M, Nagashima H. Generation of α1,3-galactosyltransferase and cytidine monophospho-N-acetylneuraminic acid hydroxylase gene double-knockout pigs. J Reprod Dev. 2015;61(5):449-57. doi: 10.1262/jrd.2015-058. Epub 2015 Jul 26. PubMed PMID: 26227017; PubMed Central PMCID: PMC4623151.
16: Shi Y, Xu X, Fang M, Zhang M, Li Y, Gillespie B, Yorke S, Yang N, McKew JC, Gahl WA, Huizing M, Carrillo-Carrasco N, Wang AQ. Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Sep 1;1000:105-11. doi: 10.1016/j.jchromb.2015.07.018. Epub 2015 Jul 17. PubMed PMID: 26218770; PubMed Central PMCID: PMC4544686.
17: Pascolutti M, Madge PD, Thomson RJ, von Itzstein M. Access to 3-O-Functionalized N-Acetylneuraminic Acid Scaffolds. J Org Chem. 2015 Aug 7;80(15):7746-51. doi: 10.1021/acs.joc.5b00992. Epub 2015 Jul 14. PubMed PMID: 26118975.
18: Taguchi R, Minami A, Matsuda Y, Takahashi T, Otsubo T, Ikeda K, Suzuki T. Preferential Accumulation of 14C-N-Glycolylneuraminic Acid over 14C-N-Acetylneuraminic Acid in the Rat Brain after Tail Vein Injection. PLoS One. 2015 Jun 22;10(6):e0131061. doi: 10.1371/journal.pone.0131061. eCollection 2015. PubMed PMID: 26098915; PubMed Central PMCID: PMC4476740.
19: Ji W, Sun W, Feng J, Song T, Zhang D, Ouyang P, Gu Z, Xie J. Characterization of a novel N-acetylneuraminic acid lyase favoring N-acetylneuraminic acid synthesis. Sci Rep. 2015 Mar 23;5:9341. doi: 10.1038/srep09341. PubMed PMID: 25799411.
20: Colombo R, Anastasia M, Rota P, Allevi P. Correction: The first synthesis of N-acetylneuraminic acid 1,7-lactone. Chem Commun (Camb). 2015 Mar 18;51(22):4719. doi: 10.1039/c5cc90091c. PubMed PMID: 25689612.
PubChem Compound 14017587
Last Modified Nov 11 2021
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